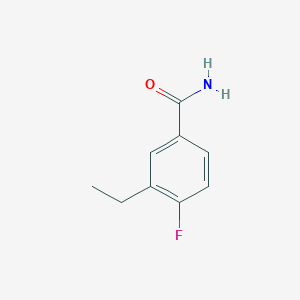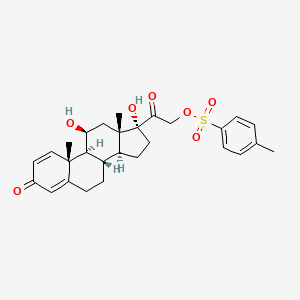
11beta,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione 21-p-Toluenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11beta,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione 21-p-Toluenesulfonate is a synthetic steroid compound. It is derived from the naturally occurring steroid hormone, cortisol. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione 21-p-Toluenesulfonate typically involves multiple steps. One common method starts with the acetylation of 11beta,17alpha,21-trihydroxy-pregna-1,4-diene-3,20-dione (hydrocortisone) at the 21-hydroxyl group using p-toluenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
11beta,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione 21-p-Toluenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The p-toluenesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted steroids. These derivatives can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
11beta,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione 21-p-Toluenesulfonate has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other steroid compounds.
Biology: Employed in studies of steroid hormone function and regulation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Wirkmechanismus
The compound exerts its effects by binding to glucocorticoid receptors in the body. This binding initiates a cascade of molecular events that result in the suppression of inflammatory responses and modulation of immune function. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Betamethasone: Another potent glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Known for its strong immunosuppressive effects.
Hydrocortisone: A naturally occurring steroid hormone with a broader range of physiological effects.
Uniqueness
11beta,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione 21-p-Toluenesulfonate is unique due to its specific chemical modifications, which enhance its stability and potency compared to other similar compounds. The presence of the p-toluenesulfonate group also allows for further chemical modifications, making it a versatile intermediate in steroid synthesis .
Eigenschaften
Molekularformel |
C28H34O7S |
|---|---|
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H34O7S/c1-17-4-7-20(8-5-17)36(33,34)35-16-24(31)28(32)13-11-22-21-9-6-18-14-19(29)10-12-26(18,2)25(21)23(30)15-27(22,28)3/h4-5,7-8,10,12,14,21-23,25,30,32H,6,9,11,13,15-16H2,1-3H3/t21-,22-,23-,25+,26-,27-,28-/m0/s1 |
InChI-Schlüssel |
FSNQLTUPZVVUQE-BEQUJODCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)[C@]2(CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C2(CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


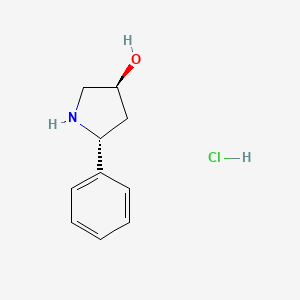
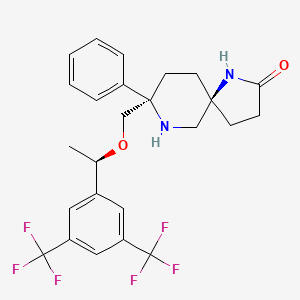
![1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one](/img/structure/B15295306.png)
![5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole](/img/structure/B15295314.png)

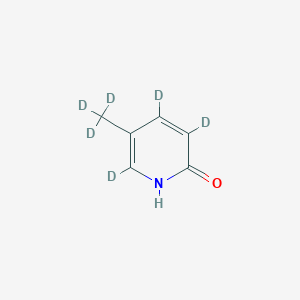

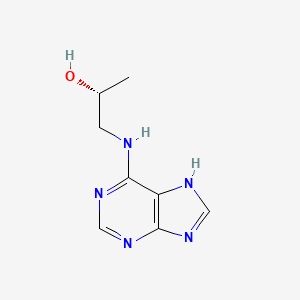
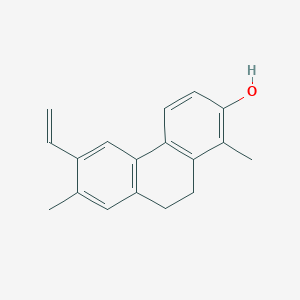
![10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one](/img/structure/B15295349.png)

![[(1R,2S,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] formate](/img/structure/B15295368.png)
